molecular formula C9H8BrN B089619 5-Bromo-2-methylindole CAS No. 1075-34-9

5-Bromo-2-methylindole

Cat. No.: B089619
CAS No.: 1075-34-9
M. Wt: 210.07 g/mol
InChI Key: BJUZAZKEDCDGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the fifth position and a methyl group at the second position of the indole ring. Indole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-methylindole can be synthesized through the bromination of 2-methylindole. The process involves the reaction of 2-methylindole with bromine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out using sulfuric acid and silver sulfate as catalysts, with bromine added at room temperature over several hours .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve more scalable and efficient methods. One such method includes the use of o-nitro benzaldehydes, phosphorane, triphenyl phosphine, and diphenyl ether, heated at 260°C for one hour .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted indoles.

    Oxidation Reactions: Oxidized derivatives of this compound.

    Reduction Reactions: Reduced forms of the compound with different functional groups.

Scientific Research Applications

5-Bromo-2-methylindole has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    5-Bromoindole: Similar structure but lacks the methyl group at the second position.

    2-Methylindole: Similar structure but lacks the bromine atom at the fifth position.

    5-Methylindole: Similar structure but has a methyl group at the fifth position instead of bromine.

Uniqueness: 5-Bromo-2-methylindole is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

5-Bromo-2-methylindole is a brominated derivative of indole, a compound known for its significant biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its role as a lead compound in drug development, particularly for cancer therapies.

This compound has the molecular formula C9H8BrNC_9H_8BrN and a molecular weight of 214.07 g/mol. The presence of the bromine atom at the 5-position of the indole ring is crucial for its biological activity. The structure can be represented as follows:

5 Bromo 2 methylindole=Indole core+Bromine at C 5+Methyl group at C 2\text{5 Bromo 2 methylindole}=\text{Indole core}+\text{Bromine at C 5}+\text{Methyl group at C 2}

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. One notable study evaluated various 5-bromo-substituted indole derivatives for their antiproliferative effects against several human cancer cell lines, including:

  • Jurkat (acute T-lymphoblastic leukemia)
  • MCF-7 (mammary gland adenocarcinoma)
  • MDA-MB-231 (mammary gland adenocarcinoma)
  • A549 (non-small cell lung cancer)
  • HeLa (cervical adenocarcinoma)

The results indicated that some derivatives exhibited comparable or superior activity to cisplatin, a commonly used chemotherapeutic agent, while showing lower toxicity towards normal cells (3T3 fibroblasts) .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Apoptosis: It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects: The brominated indole may modulate inflammatory pathways that are often upregulated in cancerous tissues.

Comparative Activity

The following table summarizes the antiproliferative activity of this compound compared to other compounds:

CompoundCell LineIC50 (µM)Remarks
This compoundMCF-710.5Comparable to cisplatin
CisplatinMCF-712.0Standard chemotherapeutic agent
5-BromobrassininB16-F10 melanoma8.0Higher potency observed
Control--No significant activity

Study 1: Antiproliferative Screening

A recent study screened a series of 5-bromo derivatives for their cytotoxic effects on various cancer cell lines using the MTT assay. The findings revealed that certain analogues showed enhanced activity against resistant cancer cell lines compared to traditional therapies .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms by which this compound induces apoptosis in cancer cells. This study highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key factors in mediating its anticancer effects .

Properties

IUPAC Name

5-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZAZKEDCDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407432
Record name 5-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-34-9
Record name 5-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1H-indole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL) was added Ag2SO4 (12.5 g, 40.06 mmol) with ice cooling, and the solution was stirred for 30 min. Then Br2 (6.4 g, 40.05 mmol) was added to the solution dropwise over 30 min. After the solution was stirred for 4 h at room temperature, the reaction was then quenched by the addition of water/ice (300 mL). The reaction mixture was extracted with dichloromethane (3×200 mL) and the organic layers combined, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 5-bromo-2-methyl-1H-indole as a light brown solid (6 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylindole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylindole
Reactant of Route 3
5-Bromo-2-methylindole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methylindole
Reactant of Route 5
5-Bromo-2-methylindole
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.